molecular formula C10H9NO3S B3016038 5-(Methylsulfonyl)quinolin-3-ol CAS No. 1956384-81-8

5-(Methylsulfonyl)quinolin-3-ol

Cat. No. B3016038
CAS RN: 1956384-81-8
M. Wt: 223.25
InChI Key: WLWBWWPZLRLBKI-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)quinolin-3-ol is a quinoline derivative with a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. It has a molecular formula of C10H9NO3S .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core with a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. The exact mass is 223.03031432 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, quinoline derivatives are known to undergo various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H9NO3S and an exact mass of 223.03031432 . It has a complexity of 322, a rotatable bond count of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a topological polar surface area of 75.6, and a heavy atom count of 15 .

Scientific Research Applications

Corrosion Inhibition

  • Application: 5-(Methylsulfonyl)quinolin-3-ol derivatives show significant promise as corrosion inhibitors. For instance, derivatives like 5-N-((alkylamino)methyl)quinolin-8-ol analogs demonstrate good corrosion inhibiting ability for steel in sulfuric acid environments. These compounds are mixed-type inhibitors, effective in reducing corrosive attacks on surfaces (El Faydy et al., 2021). Similar efficacy is observed with other derivatives like bis-quinolin-8-ols in inhibiting corrosion of steel in acidic media, confirming their broad application potential in corrosion protection (El Faydy et al., 2021).

Antimicrobial and Antifungal Properties

  • Application: Some this compound derivatives exhibit antimicrobial and antifungal activities. For example, derivatives like 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol are effective against pathogens like Yersinia pseudotuberculosis and Chlamydia trachomatis (Enquist et al., 2012). Furo[2,3-f]quinolin-5-ol derivatives also show good antifungal activity against Candida and Aspergillus species (Ryu et al., 2011).

Synthesis of Novel Compounds

  • Application: this compound is instrumental in synthesizing new compounds with potential pharmacological applications. For example, efficient synthesis of compounds like 3-[5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-1H-indole-2-yl]quinolin-2(1H)-one, a potent KDR inhibitor, highlights its role in creating novel therapeutic agents (Payack et al., 2005).

Chemical Sensing

  • Application: Some this compound derivatives serve as efficient chemical sensors. For instance, derivatives like 5-((anthracen-9-ylmethylene)amino)quinolin-10-ol show high selectivity in sensing lead(II) and aluminum(III) ions, making them valuable for environmental monitoring and safety applications (Anand et al., 2015).

Cytotoxic Properties

  • Application: Certain this compound derivatives have been explored for their cytotoxic properties. Derivatives such as cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolinolato}diphenyltin(IV) complexes exhibit in vitro cytotoxicity against various human tumor cell lines, suggesting potential in cancer therapy (Baul et al., 2006).

Future Directions

Quinoline derivatives, including 5-(Methylsulfonyl)quinolin-3-ol, have potential applications in medicinal and industrial chemistry . Future research could focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Additionally, further studies could explore the biological and pharmaceutical activities of these compounds .

properties

IUPAC Name

5-methylsulfonylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWBWWPZLRLBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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